molecular formula C6H9NOS B12968379 (2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol

(2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol

Cat. No.: B12968379
M. Wt: 143.21 g/mol
InChI Key: KLKQAOHZFHBEIQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(thiophen-2-yl)ethanol is a chiral compound containing an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(thiophen-2-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.

    Chiral Amino Alcohol Formation:

    Reaction Conditions: Common reagents include reducing agents, catalysts, and solvents that facilitate the formation of the desired chiral center.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Including transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(thiophen-2-yl)ethanol is studied for its chiral properties and potential as a building block for more complex molecules.

Biology

In biology, it may be explored for its interactions with biological molecules and potential as a ligand in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties and potential therapeutic applications.

Industry

In industry, ®-2-Amino-2-(thiophen-2-yl)ethanol may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(thiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(thiophen-2-yl)ethanol: The enantiomer of the compound, with different stereochemistry.

    2-Amino-2-(furan-2-yl)ethanol: A similar compound with a furan ring instead of a thiophene ring.

    2-Amino-2-(pyridin-2-yl)ethanol: A compound with a pyridine ring, offering different electronic properties.

Uniqueness

®-2-Amino-2-(thiophen-2-yl)ethanol is unique due to its specific chiral center and the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(2R)-2-amino-2-thiophen-2-ylethanol

InChI

InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1

InChI Key

KLKQAOHZFHBEIQ-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=C1)[C@@H](CO)N

Canonical SMILES

C1=CSC(=C1)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.